1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
Description
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2 and a ketone group at position 5, with the hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₅H₆N₂OS·HCl, and it has a molecular weight of 142.18 g/mol (free base) . The compound is cataloged under CAS numbers 53159-71-0 (free base) and 2126178-93-4 (hydrochloride salt) . It is utilized in pharmaceutical and materials science research, though detailed toxicological and safety data remain understudied .
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.ClH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIQVKVOIZQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315368-82-1 | |
| Record name | 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Halogenated Ethanone Intermediate
One common approach involves the reaction of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one with ammonia or primary amines to introduce the amino group at the 2-position. The reaction proceeds via nucleophilic substitution of the bromide by the amino nucleophile, followed by isolation of the hydrochloride salt.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one + NH3 (ammonia) | Nucleophilic substitution at the α-bromo ketone carbon |
| 2 | Acidification with HCl | Formation of hydrochloride salt for improved stability and crystallinity |
| 3 | Purification by recrystallization from ethanol or water | Yields pure 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride |
This method benefits from straightforward reaction conditions, mild temperatures (often room temperature to reflux), and good yields.
Cyclization Route from Thioamide Precursors
An alternative synthetic route involves the cyclization of α-haloketones with thioamide derivatives to form the thiazole ring in situ, followed by amino substitution.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | α-Haloketone + thioamide (e.g., thiourea) | Cyclization under reflux in ethanol or methanol |
| 2 | Amination step (if needed) | Introduction of amino group by reaction with ammonia or amines |
| 3 | Salt formation with HCl | Conversion to hydrochloride salt |
| 4 | Purification | Crystallization or chromatography |
This route is advantageous for synthesizing substituted thiazoles with varied functional groups and can be adapted for scale-up.
Microwave-Assisted Synthesis
Recent research has demonstrated the use of microwave irradiation to accelerate the synthesis of thiazole derivatives, including this compound. Microwave-assisted synthesis offers:
- Reduced reaction times (minutes instead of hours)
- Improved yields and purity
- Eco-friendly solvent usage (often solvent-free or minimal solvent)
Typical conditions involve mixing starting materials in a microwave reactor at controlled power and temperature, followed by acid treatment to obtain the hydrochloride salt.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, Water | Polar protic solvents preferred for nucleophilic substitution |
| Temperature | 25–80 °C | Reflux conditions commonly used to drive reactions to completion |
| Reaction Time | 1–6 hours (conventional); 5–30 minutes (microwave) | Microwave reduces time significantly |
| pH | Acidic for salt formation | HCl used to convert free base to hydrochloride salt |
| Purification | Recrystallization from ethanol/water | Ensures high purity and yield |
Analytical Confirmation of Product
- Mass Spectrometry (MS) : Confirms molecular ion peak consistent with molecular formula C5H7N2OS for the free base or C5H7ClN2OS for the hydrochloride salt.
- Infrared Spectroscopy (IR) : Characteristic bands for amino group (N–H stretch), thiazole ring vibrations, and carbonyl (C=O) stretch confirm structure.
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide detailed structural elucidation, confirming substitution patterns on the thiazole ring.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution of halogenated ethanone | 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one + NH3 | SN2 substitution | Simple, good yield, scalable | Requires halogenated intermediate |
| Cyclization from thioamide + α-haloketone | α-Haloketone + thiourea | Ring closure + amination | Versatile for derivatives | Multi-step, longer reaction time |
| Microwave-assisted synthesis | Same as above | Accelerated reaction | Fast, eco-friendly | Requires specialized equipment |
Research Findings and Practical Considerations
- The nucleophilicity of the amino group allows selective substitution at the α-bromo position without significant side reactions.
- Formation of the hydrochloride salt improves compound stability, handling, and crystallization, facilitating purification.
- Microwave-assisted methods have been shown to enhance reaction efficiency and reduce environmental impact while maintaining product quality.
- The choice of solvent and temperature critically affects yield and purity; polar protic solvents and mild reflux conditions are optimal.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, have shown significant anticancer properties. Research indicates that compounds derived from thiazole can inhibit the growth of various cancer cell lines.
Case Study:
In a study evaluating thiazole-integrated compounds against human glioblastoma U251 cells and human melanoma WM793 cells, certain derivatives exhibited promising anticancer potential with IC50 values ranging from 10–30 µM . Another investigation demonstrated that thiazole-pyridine hybrids had better anti-breast cancer efficacy than standard drugs like 5-fluorouracil, with an IC50 of 5.71 µM .
| Compound Type | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Thiazole-integrated compounds | U251 (glioblastoma) | 10–30 |
| Thiazole-pyridine hybrids | MCF-7 (breast cancer) | 5.71 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. A recent study highlighted that certain thiazole derivatives displayed significant antibacterial effects against resistant strains such as MRSA and E. coli.
Case Study:
In vitro tests showed that specific thiazole derivatives had lower MIC values compared to traditional antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .
| Pathogen | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| MRSA | 4 | Superior to ampicillin |
| E. coli | 8 | Superior to streptomycin |
Anticonvulsant Activity
Thiazole derivatives are being investigated for their anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy.
Case Study:
A novel thiazole derivative was tested for its anticonvulsant activity in animal models, showing effective protection against seizures induced by pentylenetetrazol with a median effective dose (ED50) significantly lower than existing treatments .
Antiviral Activity
Thiazole compounds have been explored for their antiviral properties, particularly against viral infections like hepatitis C.
Case Study:
Research has indicated that certain thiazole derivatives exhibit antiviral activity by inhibiting viral replication in vitro, making them candidates for further development as antiviral agents .
Leishmanicidal Activity
Recent studies have identified thiazole derivatives as potential leishmanicidal agents, showing effectiveness against Leishmania parasites.
Case Study:
Compounds derived from phthalimido-thiazoles demonstrated promising results in reducing the survival of intracellular amastigotes with low toxicity to mammalian cells .
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it may modulate biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Comparison with Similar Compounds
Substitution at the Amino Group
- 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one Hydrochloride (CAS 88323-89-1) Structure: Propylamino substituent at position 2; methyl at position 4. Formula: C₉H₁₅ClN₂OS; MW: 234.75 g/mol. No safety data reported .
- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1) Structure: Methyl group at position 4; unmodified amino group. Formula: C₆H₈N₂OS; MW: 156.20 g/mol. Properties: The methyl group enhances steric bulk, possibly affecting binding interactions in enzymatic assays. Toxicity data unavailable .
Aromatic Substitutions
- 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride (CAS 125989-57-3) Structure: Phenyl group at position 2; methyl at position 4. Formula: C₁₂H₁₂ClNOS; MW: 261.75 g/mol. Biological activity uncharacterized .
- 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]acetone (CAS BBC/823) Structure: Nitrophenyl group at position 2. Formula: C₁₂H₁₀N₂O₃S; MW: 262.29 g/mol.
Complex Derivatives with Additional Functional Groups
- 1-[(2Z)-2-(Phenylimin)-4-methyl-3-[2-(piperazine-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one Hydrochloride Structure: Piperazine-ethyl and phenylimino substituents. Properties: Designed for cardiotropic activity studies; the piperazine moiety may improve solubility and target affinity. Yield: 75% in synthesis .
Structural and Functional Implications
Molecular Weight and Solubility
Biological Activity
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, also known as 5-acetyl-2-aminothiazole, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
- Chemical Formula : C5H6N2OS
- Molecular Weight : 142.18 g/mol
- CAS Number : 53159-71-0
- Purity : Typically ≥ 95% .
The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer .
- Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis .
- Gene Expression Regulation : The compound affects the expression of genes associated with stress responses and cellular metabolism .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains. The results are summarized in Table 1 below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus | 0.49 µg/mL | Ampicillin (0.25 µg/mL) |
| Salmonella typhimurium | 0.49 µg/mL | Gentamicin (0.5 µg/mL) |
| Aspergillus niger | 23.3 µg/mL | Amphotericin B (10 µg/mL) |
| Escherichia coli | 1.0 µg/mL | Ampicillin (0.25 µg/mL) |
The presence of heterocyclic systems at specific positions on the thiazole ring enhances antimicrobial activity, indicating structure-activity relationships critical for developing new antimicrobial agents .
Anticancer Activity
Thiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, primarily through the induction of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation .
In vitro studies revealed that certain derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, suggesting its utility in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A study conducted at Al-Azhar University evaluated the antimicrobial effectiveness of several thiazole derivatives, including this compound. The researchers measured inhibition zones against various pathogens and compared them with standard antibiotics. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, emphasizing the importance of structural modifications in enhancing efficacy .
Evaluation of Anticancer Properties
In a separate investigation focusing on anticancer activity, researchers synthesized a series of thiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring significantly increased cytotoxicity against breast and colon cancer cells, reinforcing the need for further exploration into these modifications for drug development .
Q & A
Q. What synthetic methodologies are employed for the preparation of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride?
The compound is synthesized via the Hantzsch reaction, a classical approach for thiazole derivatives. For example, reacting substituted thioureas (e.g., 1-(4-methoxyphenyl)-3-(4-methylpiperazine-1-yl)thiourea) with chlorinated reagents (e.g., 3-chloropentane-2,4-dione) in ethanol under reflux conditions. Purification involves recrystallization or column chromatography to isolate the hydrochloride salt .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- ¹H NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm).
- Elemental analysis : Validates empirical formula (e.g., C, H, N, S, Cl content) .
- X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement and ORTEP-3 for visualization .
Q. How is purity assessed during synthesis?
- HPLC : Quantifies purity (≥98% as per standard protocols) using reverse-phase columns and UV detection .
- TLC : Monitors reaction progress with silica gel plates and iodine visualization.
- Melting point analysis : Confirms consistency with literature values (e.g., 215–220°C decomposition) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and expected structural features be resolved?
- Repeat experiments : Ensure reproducibility under controlled conditions.
- Complementary techniques : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation or 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray diffraction : Provides unambiguous structural confirmation, especially for stereochemical ambiguities .
Q. What strategies optimize synthetic yield and scalability?
- Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Stoichiometric adjustments : Increase molar ratios of thiourea derivatives to chlorinated reagents (1.2:1) to drive completion .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light sensitivity : Store in amber vials under inert gas (N₂) to prevent photolytic decomposition.
- Long-term stability : Refrigerate at 4°C for minimal hydrolytic degradation .
Q. How can comparative pharmacological studies with analogous thiazole derivatives be designed?
- In vitro models : Use isolated rat thoracic aorta rings to evaluate vasorelaxant or cardiotropic activity (EC₅₀ comparisons).
- Structure-activity relationship (SAR) : Modify substituents (e.g., piperazine groups, methoxy moieties) and assess potency shifts.
- Mechanistic assays : Test calcium channel blockade or NO release pathways to elucidate mode of action .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
